2,3,5,6-Tetrakis(4-methylphenyl)pyrazine

Description

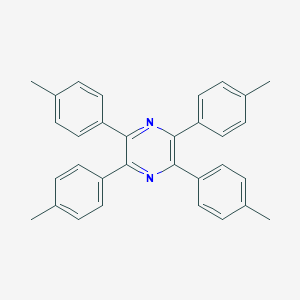

2,3,5,6-Tetrakis(4-methylphenyl)pyrazine is a pyrazine-based compound functionalized with four 4-methylphenyl groups at the 2, 3, 5, and 6 positions. This substitution pattern confers unique steric and electronic properties, making it a versatile ligand for coordination chemistry and a precursor for advanced materials. Its bulky aromatic substituents enhance thermal stability and influence supramolecular interactions, which are critical in applications such as metal-organic frameworks (MOFs) or optoelectronic materials.

Properties

Molecular Formula |

C32H28N2 |

|---|---|

Molecular Weight |

440.6g/mol |

IUPAC Name |

2,3,5,6-tetrakis(4-methylphenyl)pyrazine |

InChI |

InChI=1S/C32H28N2/c1-21-5-13-25(14-6-21)29-30(26-15-7-22(2)8-16-26)34-32(28-19-11-24(4)12-20-28)31(33-29)27-17-9-23(3)10-18-27/h5-20H,1-4H3 |

InChI Key |

AYAULFGKPYNHFM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazine derivatives and their distinguishing features:

Key Comparative Analyses

a. Coordination Chemistry and MOF Performance

- Carboxyphenyl derivative (H₄TCPP): Forms porous MOFs with high CO₂ adsorption capacity (e.g., STA-27, a scandium MOF with a unique 1D rod SBU and surface area >1000 m²/g) . The carboxylate groups enable strong metal coordination (Zn²⁺, Sc³⁺), facilitating framework stability .

- Pyridyl derivative (tppz): Acts as a bis-tridentate ligand in diruthenium/dicopper complexes. For example, [(dpk)(Cl)Ru(μ-tppz)Ru(Cl)(dpk)]ⁿ⁺ exhibits mixed-valence states and intervalence charge transfer, critical for magnetic materials .

b. Energetic Materials

- Tetrazolyl derivative (H₄TTP): Demonstrates superior detonation velocity (6886 m/s) and thermal stability (Tₚ = 254°C) due to high nitrogen content (N% = 52.9).

Thermal and Electronic Properties

- Thermal Stability: Carboxyphenyl and tetrazolyl derivatives show higher thermal stability (>250°C) due to strong intermolecular interactions (coordination bonds or π-stacking). Methylphenyl groups may lower melting points but improve solubility in organic solvents.

- Electronic Effects: Pyridyl and tetrazolyl substituents introduce electron-withdrawing effects, altering redox behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.